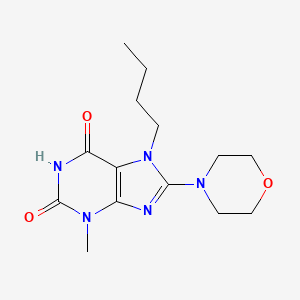

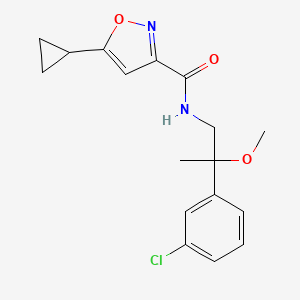

![molecular formula C21H20N2O2 B3016938 1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 439120-71-5](/img/structure/B3016938.png)

1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological activities. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, involves the formation of a pyridone ring and its subsequent modification with various substituents to enhance biological activity . The synthesis process often requires precise control over the reaction conditions to ensure the formation of the desired product. For instance, the synthesis of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene, which shares a tert-butyl group with our compound of interest, was achieved through a nucleophilic substitution reaction followed by alkaline hydrolysis . This suggests that similar synthetic strategies could be employed for the synthesis of "1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment within the molecule. The presence of a tert-butyl group is known to influence the steric and electronic properties of a molecule, which can be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential antihypertensive activity. For example, the chromenes formed by the elimination of water from chromanols were found to be potent antihypertensives . The introduction of electron-withdrawing substituents and the modification of the heterocyclic ring were key factors in determining the activity of these compounds. This indicates that the chemical reactivity of "1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" could also be influenced by similar structural modifications.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of related compounds have been reported, which can provide a benchmark for the expected properties of the compound . The chemical properties, including reactivity and stability, are influenced by the presence of functional groups such as the nitrile and the oxo groups. These groups can participate in various chemical reactions, which may be relevant for the compound's potential as a pharmacological agent.

Applications De Recherche Scientifique

Reactivity and Dimerization in Furan-Based Compounds

The impact of .alpha.-tert-butyl group substitution on furan-based o-quinodimethanes' reactivity and dimerization products was explored. This study is pertinent as it helps in understanding the stability and reactivity of such compounds, which may include the chemical structure of interest (Trahanovsky, Huang, & Leung, 1994).

Rhenium(V) Oxo Complexes with PNP-Pincer Ligands

Research on pyridine-based PNP-pincer rhenium-oxo complexes, which includes structures similar to the compound , was conducted to understand their synthesis and characterization. This research is significant for its potential applications in catalysis and organometallic chemistry (Korstanje, Lutz, Jastrzebski, & Gebbink, 2014).

Synthesis and Structure-Activity Relationships in Cardiotonic Agents

The synthesis and structure-activity relationships of compounds related to milrinone, including 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles, were studied. This research provides insights into the design and development of new cardiotonic agents, potentially applicable to compounds similar to the one (Fossa, Boggia, Lo Presti, Mosti, Dorigo, & Floreani, 1997).

C-4-Tert-Butylated NADH/NAD+ Analogs

The synthesis of C-4-tert-butylated NADH/NAD+ analogs, which share structural similarities with the compound , was explored. This research could be crucial for understanding the biochemical applications and implications of such modifications (Anne, 1992).

Synthesis of Substituted Pyridine Derivatives

The synthesis of various substituted pyridine derivatives, including those related to the compound of interest, was studied. This research is relevant for the development of new pharmaceuticals and organic compounds with specific chemical functionalities (Al-Issa, 2012).

Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

Alkylation studies of certain pyrazolo[5,1-c][1,2,4]triazine derivatives, structurally similar to the compound , were conducted. This research aids in understanding the synthesis and modification of such compounds for potential applications in medicinal chemistry (Ivanov, Mironovich, & Daeva, 2019).

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-21(2,3)16-8-6-15(7-9-16)14-23-11-10-17(18(13-22)20(23)24)19-5-4-12-25-19/h4-12H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIFUEMKLDXUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

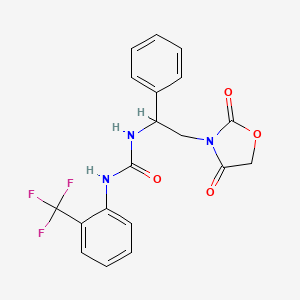

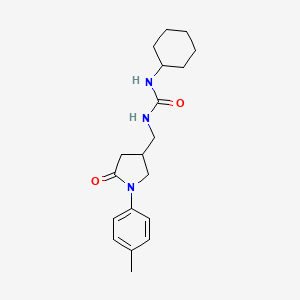

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)

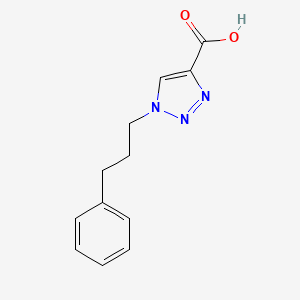

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

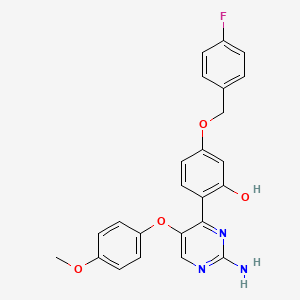

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

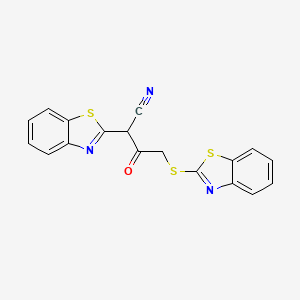

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)

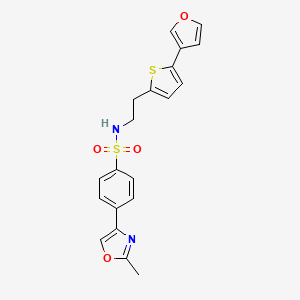

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3016877.png)